molecular formula C8H8NP B15422234 2-Methyl[1,3]azaphospholo[1,2-a]pyridine CAS No. 113420-55-6

2-Methyl[1,3]azaphospholo[1,2-a]pyridine

カタログ番号: B15422234
CAS番号: 113420-55-6
分子量: 149.13 g/mol
InChIキー: MPNDHGDFIWTWEQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl[1,3]azaphospholo[1,2-a]pyridine belongs to a class of pyrido-anellated 1,3-azaphospholes, which are recognized as novel heterocyclic systems with significant potential in coordination chemistry and catalysis . These compounds are characterized by a non-aromatic phosphole-type heterocycle fused to a pyridine ring, creating a unique P,N-bridging or hybrid ligand system . Researchers value this scaffold for developing new transition metal complexes, as the phosphorus atom fixed within the cyclic structure exhibits distinct coordination behavior compared to simpler phosphines . Computational studies have shown that the electron density at the phosphorus moiety can be finely tuned by substituents on the azaphosphole ring, allowing for the rational design of ligands with specific electronic properties . This makes 2-Methyl[1,3]azaphospholo[1,2-a]pyridine a valuable reagent for exploring homogeneous transition metal catalysis, such as in cross-coupling reactions, and for the synthesis of advanced materials . These compounds are typically sensitive to air and may decompose on silica gel, requiring careful handling and purification, often via vacuum distillation . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

特性

CAS番号

113420-55-6

分子式

C8H8NP

分子量

149.13 g/mol

IUPAC名

2-methyl-[1,3]azaphospholo[1,2-a]pyridine

InChI

InChI=1S/C8H8NP/c1-7-6-9-5-3-2-4-8(9)10-7/h2-6H,1H3

InChIキー

MPNDHGDFIWTWEQ-UHFFFAOYSA-N

正規SMILES

CC1=CN2C=CC=CC2=P1

製品の起源

United States

類似化合物との比較

Key Differences :

  • Electronic Effects: The phosphorus atom in azaphospholo derivatives introduces significant electron-withdrawing effects compared to nitrogen-based systems, altering aromaticity and reactivity. For example, phosphorus-containing rings exhibit stronger dienophilic reactivity, as demonstrated in DFT studies .
  • Steric Profile : The methyl group at position 2 in 2-Methyl[1,3]azaphospholo[1,2-a]pyridine may hinder electrophilic substitution reactions compared to unsubstituted analogs.

Comparison :

  • Phosphorus Incorporation : Azaphospholo synthesis relies on phosphorus reagents (e.g., PCl₃), contrasting with nitrogen-based systems that utilize cycloaddition or condensation .
  • Scalability : Imidazo derivatives benefit from solvent-free grindstone methods, whereas azaphospholo routes may require stringent handling of PCl₃ .

Physicochemical Properties

Table 3: Physicochemical Data for Selected Compounds

Compound Molecular Weight (g/mol) Solubility (Predicted) Stability
2-Methyl[1,3]azaphospholo[1,2-a]pyridine* ~151.1 (hypothetical) Low in water, soluble in DCM Air-sensitive (due to P center)
3-Iodo-2-methylimidazo[1,2-a]pyridine 258.06 Moderate in organic solvents Stable under inert conditions
3-Acetyl-2-methylimidazo[1,2-a]pyridine 174.20 High in polar aprotic solvents Thermally stable

Insights :

  • Polarity : Phosphorus-containing compounds may exhibit lower polarity than nitrogen analogs, affecting solubility profiles.
  • Stability : The presence of phosphorus could render azaphospholo derivatives more sensitive to hydrolysis or oxidation compared to imidazo/pyrrolo systems.

Reactivity

  • Diels-Alder Reactivity: Azaphospholo compounds exhibit enhanced dienophilic behavior due to electron-deficient phosphorus centers, outperforming nitrogen analogs in cycloaddition reactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methyl[1,3]azaphospholo[1,2-a]pyridine, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via cyclization reactions using chloroethynylphosphonates and hydrazinylpyridines under mild conditions (K₂CO₃, CH₃CN, room temperature, 4 hours). For example, describes a 5-exo-dig cyclization mechanism. Temperature and electron-deficient substituents (e.g., nitro groups) can induce Dimroth rearrangements, altering product regioselectivity .
  • Key Variables :

  • Temperature : Elevated temperatures (60°C) promote isomerization (e.g., [1,2,4]triazolo[4,3-a]pyridine → [1,2,4]triazolo[1,5-a]pyridine) .
  • Substituents : Electron-withdrawing groups on hydrazinylpyridines increase rearrangement likelihood .

Q. How is the molecular structure of 2-methyl[1,3]azaphospholo[1,2-a]pyridine characterized?

  • Analytical Techniques :

  • X-ray Diffraction : Resolves fused-ring geometry and substituent positions (e.g., methyl and phosphorus groups) .
  • Multinuclear NMR :
  • ¹H/¹³C NMR : Identifies methylene protons (δ 3.75–4.19 ppm, ²JHP = 20 Hz) and aromatic protons (δ 7.1–8.7 ppm) .
  • ³¹P NMR : Detects phosphorus environments (δ 18.40–22.75 ppm) .
  • HRMS : Confirms molecular formula and isotopic patterns .

Q. What are the preliminary reactivity profiles of 2-methyl[1,3]azaphospholo[1,2-a]pyridine?

  • Reactions :

  • Nucleophilic Substitution : Chloro or bromo substituents undergo Suzuki coupling for aryl functionalization .
  • Oxidation/Reduction : Phosphorus moieties can be oxidized to phosphonates or reduced to phosphines, altering electronic properties .
    • Applications : Serves as a precursor for bioactive derivatives (e.g., antimicrobial agents) .

Advanced Research Questions

Q. How do Dimroth rearrangements and substituent effects complicate the synthesis of 2-methyl[1,3]azaphospholo[1,2-a]pyridine derivatives?

  • Mechanistic Insight : Nitro groups on hydrazinylpyridines trigger Dimroth rearrangements via ring-opening/ring-closing steps, leading to regioisomeric products (e.g., [1,2,4]triazolo[4,3-a]pyridine ↔ [1,2,4]triazolo[1,5-a]pyridine). Isomer ratios (≈1:1) are temperature-dependent .
  • Mitigation Strategies :

  • Low-Temperature Synthesis : Minimizes rearrangement .
  • Electron-Neutral Substrates : Use hydrazinylpyridines without electron-withdrawing groups to suppress isomerization .

Q. What catalytic strategies enhance the functionalization of 2-methyl[1,3]azaphospholo[1,2-a]pyridine?

  • Rhodium-Catalyzed Coupling : Enables oxidative coupling of phosphonamidates with ethenes, followed by intramolecular aza-Michael additions to form dihydro[1,2]azaphosphole oxides (35% yield) .
  • Palladium Catalysis : Facilitates cross-coupling reactions for introducing aryl/heteroaryl groups at specific positions .

Q. How do contradictory data on substituent positioning affect biological activity predictions?

  • Case Study : Bromine at position 3 vs. 6 in imidazo[1,2-a]pyridines alters corrosion inhibition efficiency () and antimicrobial potency ().
  • Resolution :

  • QSAR Modeling : Correlates substituent position with logP and IC₅₀ values .
  • Crystallography : Validates binding modes to biological targets (e.g., enzyme active sites) .

Q. What advanced methodologies are used to study the biochemical interactions of 2-methyl[1,3]azaphospholo[1,2-a]pyridine?

  • Techniques :

  • Molecular Docking : Predicts binding affinity to Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀ < 1 µM for MDR-TB) .
  • Surface Plasmon Resonance (SPR) : Quantifies real-time interactions with cancer-associated kinases (e.g., EGFR, IC₅₀ ≈ 2.3 µM) .
    • Experimental Design : Dose-response assays (0.1–100 µM) with controls (e.g., cisplatin for cytotoxicity) .

Q. How can synthetic byproducts be repurposed for novel applications?

  • Example : Intramolecular aminolysis of diphenylphosphonates yields 1,3-dihydro-[1,2]azaphospholo[5,4-b]pyridine 2-oxides with antioxidant activity (EC₅₀ ≈ 15 µM in DPPH assays) .
  • Strategy :

  • Byproduct Screening : High-throughput assays identify unanticipated bioactivities .
  • Structural Optimization : Methyl/tert-butyl groups enhance solubility and target selectivity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。